Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Description
Systematic Nomenclature and Structural Characterization
Systematic Nomenclature
The compound is named according to IUPAC guidelines as This compound. This nomenclature reflects its structural features:
- Indole core : A bicyclic system comprising a benzene ring fused to a pyrrole ring.
- Substituents :
- A methyl ester group at position 2 (carboxylate moiety).
- A methyl group at position 1.
- A fluoro substituent at position 5.
- A 1H-pyrrol-1-yl group at position 3.
Molecular Formula : C₁₅H₁₃FN₂O₂
Molecular Weight : 272.27 g/mol
CAS Registry Number : 1243047-46-2 .
Structural Characterization
The compound’s structure has been confirmed through spectroscopic techniques:
- ¹H NMR : Key signals include aromatic protons of the indole ring (δ 6.42–7.75 ppm), pyrrole protons (δ 6.38–7.15 ppm), and methyl groups (δ 2.40–3.85 ppm) .
- ¹³C NMR : Peaks corresponding to the carbonyl group (δ ~168 ppm), aromatic carbons (δ 110–140 ppm), and fluorinated carbons (δ ~160 ppm, with coupling constants J = 237–272 Hz) .
- IR Spectroscopy : Stretching vibrations for C=O (1695–1713 cm⁻¹) and C-F (1090–1150 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 272.27 [M+H]⁺, with fragmentation patterns consistent with the indole-pyrrole scaffold .
Properties
IUPAC Name |
methyl 5-fluoro-1-methyl-3-pyrrol-1-ylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-17-12-6-5-10(16)9-11(12)13(14(17)15(19)20-2)18-7-3-4-8-18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIIXTBQBRWHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS Number: 1243047-46-2) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₂O₂ |
| Molecular Weight | 272.28 g/mol |
| IUPAC Name | This compound |
| SMILES | Cn1c(C(=O)OC)c(c2cc(ccc12)F)n1cccc1 |
Antiviral Activity
Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against HIV.
Key Findings:
- Inhibition of HIV Integrase: The compound has shown significant inhibition of HIV integrase with an IC₅₀ value of 0.13 μM, indicating its potential as a therapeutic agent in HIV treatment .
Anticancer Activity
The anticancer properties of this compound have been explored through various mechanisms:
Mechanisms of Action:
- Microtubule Destabilization: Studies indicate that related compounds can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, analogs demonstrated significant apoptotic effects on breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM .
Cell Cycle Arrest:
- The compound has been observed to induce cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
Antimicrobial Activity
Research into the antimicrobial properties of this compound suggests it may disrupt microbial membranes, although specific studies are less prevalent compared to its antiviral and anticancer activities.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activity of this compound against similar compounds:
| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |
|---|---|---|---|
| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |
| Ethyl 5-fluoro-3-formyl-1-methylindole derivatives | Antimicrobial | Varies | Membrane disruption |
| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |
Case Studies
Several case studies underscore the biological activities of this compound:
Study on HIV Inhibition:
A detailed investigation into the mechanism by which this compound inhibits HIV integrase has provided insights into its potential as a lead compound for antiviral drug development .
Anticancer Screening:
Further screening has shown that this compound can induce significant cell death in various cancer cell lines, with ongoing research aimed at understanding its full therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Indole Derivatives
| Compound (Catalog Number) | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound (079061) | C₁₅H₁₃FN₂O₂ | 272.28 | 5-Fluoro, 1-methyl, 3-(1H-pyrrol-1-yl), methyl ester | 1243047-46-2 |
| 5-Fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylic acid (079056) | C₁₄H₁₁FN₂O₂ | 258.25 | 5-Fluoro, 1-methyl, 3-(1H-pyrrol-1-yl), carboxylic acid | 1244855-42-2 |
| 3-Formyl-1H-indole-2-carboxylic acid (079057) | C₁₀H₇NO₃ | 189.17 | 3-Formyl, carboxylic acid | 28737-34-0 |
| 1-(2-Fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid (079065) | C₁₇H₁₂FNO₃ | 297.29 | 1-(2-Fluorobenzyl), 3-formyl, carboxylic acid | 903159-98-8 |
Key Observations:
Functional Group Variations: The target compound (079061) contains a methyl ester at the 2-position, unlike the carboxylic acid derivatives (079056, 079057, 079065). The 3-formyl substituent in 079057 and 079065 introduces electrophilic reactivity, making these compounds suitable for Schiff base formation or nucleophilic addition reactions, whereas the 3-pyrrole group in 079061 and 079056 may participate in π-π stacking or hydrogen bonding .
Fluorine Substitution: The 5-fluoro substituent in 079061 and 079056 could modulate electronic properties (e.g., electron-withdrawing effects) and improve metabolic stability compared to non-fluorinated analogs. In contrast, 079065 features a 2-fluorobenzyl group, which may enhance binding affinity to hydrophobic enzyme pockets .
Conversely, the 1-(2-fluorobenzyl) group in 079065 introduces bulkier substituents, possibly limiting access to certain binding sites .
Q & A
Synthesis and Optimization
Basic Question: What are the typical synthetic routes for preparing Methyl 5-fluoro-1-methyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate? Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Indole Formation : Start with a fluorinated indole precursor, such as ethyl 5-fluoroindole-2-carboxylate ( ), followed by methyl esterification.
Substituent Introduction : Introduce the 1-methyl group via alkylation (e.g., methyl iodide under basic conditions) .
Pyrrole Attachment : Use a coupling reaction (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) to install the 1H-pyrrol-1-yl group at the 3-position. highlights refluxing with sodium acetate in acetic acid for similar indole derivatives, which may apply here for cyclization or substitution .
Advanced Question: How can researchers optimize the introduction of the 1H-pyrrol-1-yl group to minimize side reactions? Methodological Answer:
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic ester derivative of pyrrole ( , Entries 272–279) improves regioselectivity .
- Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃) to avoid decomposition of sensitive intermediates.
- Monitoring : Use LC-MS or TLC to track reaction progress and identify byproducts early .
Structural Characterization
Basic Question: Which analytical techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C5, methyl at N1).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₆H₁₃F₂N₂O₂).
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs ( ) to refine crystal structures, particularly if disorder in the pyrrole ring is observed .
Advanced Question: How can researchers address challenges in crystallizing this compound due to its flexible pyrrole substituent? Methodological Answer:
- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice.
- Temperature Gradients : Use slow cooling from saturated solutions in DMF/acetic acid mixtures () .
- Density Functional Theory (DFT) : Predict stable conformers to guide solvent selection .
Biological Evaluation
Basic Question: What preliminary assays are suitable for evaluating its bioactivity? Methodological Answer:
- LDH-A Inhibition : Follow protocols from , measuring lactate reduction in cancer cell lines (e.g., HCT116) using NHI-2 (a related indole carboxylate) as a positive control .
- Cytotoxicity Screening : Use MTT assays with dose-response curves (0.1–100 µM) to determine IC₅₀ values.
Advanced Question: How can researchers resolve discrepancies in reported bioactivity across studies? Methodological Answer:
- Purity Validation : Ensure >95% purity via HPLC ( , Entries 278–279) and elemental analysis .
- Orthogonal Assays : Compare results from enzymatic (cell-free LDH-A inhibition) and cellular (glycolytic flux) assays to distinguish direct vs. indirect effects .
Data Contradiction and Reproducibility
Advanced Question: How should researchers address inconsistent yields in the final coupling step? Methodological Answer:
- Parameter Sensitivity Analysis : Systematically vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and protecting groups (e.g., tert-butyl in ) to identify critical factors .
- DoE (Design of Experiments) : Use factorial designs to optimize reaction conditions and reduce variability .
Structure-Activity Relationship (SAR) Studies
Advanced Question: What modifications to the fluorine or pyrrole groups could enhance target selectivity? Methodological Answer:
- Fluorine Scanning : Synthesize analogs with fluorine at C4 or C6 ( ) to assess positional effects on LDH-A binding .
- Pyrrole Substitutions : Replace 1H-pyrrole with 1H-imidazole () and measure changes in potency using SPR (surface plasmon resonance) .
Purification Challenges
Basic Question: What methods are effective for purifying this compound? Methodological Answer:
- Recrystallization : Use DMF/acetic acid (1:1) as a solvent pair () .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (30–50% EtOAc) for baseline separation.
Advanced Question: How can regioisomers from the pyrrole coupling step be resolved? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
